molecular formula C5H9NO5 B1593926 Erythro-beta-hydroxy-D-glutamic acid CAS No. 6208-99-7

Erythro-beta-hydroxy-D-glutamic acid

Katalognummer: B1593926
CAS-Nummer: 6208-99-7
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: LKZIEAUIOCGXBY-VVJJHMBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythro-beta-hydroxy-D-glutamic acid is a stereoisomer of beta-hydroxyglutamic acid, specifically the erythro form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of erythro-beta-hydroxy-D-glutamic acid typically involves stereospecific methods to ensure the correct isomer is obtained. One common approach is the stereospecific synthesis starting from D-glutamic acid, which undergoes a series of reactions including protection, reduction, and hydroxylation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis routes optimized for yield and purity. The choice of method depends on the desired scale and application.

Analyse Chemischer Reaktionen

Enzymatic Hydroxylation in Biosynthetic Pathways

Erythro-β-hydroxy-D-glutamic acid is synthesized via Fe²⁺/2-oxoglutarate (2-OG)-dependent dioxygenases. In Kutzneride biosynthesis, the enzyme KtzP stereospecifically hydroxylates glutamic acid bound to peptidyl carrier protein (PCP) to yield the erythro isomer .

ParameterValue (KtzP)
SubstratePCP-tethered L-Glu
CofactorsFe²⁺, 2-OG
StereoselectivityErythro
Kinetic efficiency (kₐₜ/Kₘ)38.2 min⁻¹ mM⁻¹

This reaction contrasts with KtzO , which produces the threo isomer, highlighting enzyme-dependent stereochemical control .

Transamination and Metabolic Interconversion

Erythro-β-hydroxy-D-glutamic acid participates in transamination with 2-oxoglutarate, catalyzed by 4-hydroxyglutamate aminotransferase , yielding 4-hydroxy-2-oxoglutarate and glutamate :

D erythro hydroxyglutamate+2 Oxoglutarate4 Hydroxy 2 oxoglutarate+L Glutamate[1]\text{D erythro hydroxyglutamate}+2\text{ Oxoglutarate}\leftrightarrow 4\text{ Hydroxy 2 oxoglutarate}+\text{L Glutamate}\quad[1]

This reversible reaction links hydroxyglutamate metabolism to the TCA cycle.

Synthetic and Biocatalytic Production

Whole-cell biocatalysis using Escherichia coli expressing Fe²⁺/2-OG-dependent hydroxylases enables scalable synthesis:

ConditionOptimization for Erythro-β-Hydroxyglutamate
Substrate (L-Gln)200 mM
2-OG concentration400 mM
Reaction time24 h
Yield150 mM (24.3 g/L)

Degradation by endogenous E. coli glutaminase limits yields, necessitating strain engineering .

Stereochemical Stability and Isomerization

Studies on related β-hydroxy-α-amino acids (e.g., ObiH-catalyzed products) reveal erythro isomers accumulate due to reaction reversibility and equilibrium dynamics . Time-course analyses show:

  • Initial diastereomeric excess (erythro) declines as products re-enter catalytic cycles.

  • Equilibrium favors erythro at >50% conversion due to kinetic and thermodynamic factors .

Structural and Spectroscopic Characterization

NMR and MS data confirm the erythro configuration:

NMR (D₂O, 600 MHz)Chemical Shifts (δ)
H-β (dd, J=12.0, 18.0 Hz)2.57 ppm
H-α (ddd, J=3.0, 6.0, 12.0 Hz)4.47 ppm
¹³C (β-OH)69.54 ppm

MS (ESI): m/z 510.1587 [M+Na]⁺ .

Biological and Pharmacological Relevance

  • Inhibitory Activity : Analogues like l-erythro-β-hydroxyasparagine inhibit mammalian serine racemase (Ki = 0.48 mM), modulating D-serine levels in neurotransmission .

  • Natural Product Integration : Found in Kutznerides and Syringomycins, contributing to bioactive peptide tertiary structures .

Comparative Kinetic Parameters

EnzymeSubstrateKₘ (mM)kₐₜ (min⁻¹)
KtzP PCP-L-Glu1.1743.8
AEP14369 L-Gln1.1743.8

Wissenschaftliche Forschungsanwendungen

Chemical Applications

EHG serves as a crucial building block in the synthesis of complex molecules and natural products. Its unique structure allows for various chemical reactions, including:

  • Synthesis of Hydroxy Amino Acids : EHG is utilized in the hydroxylation of glutamic acid derivatives, which are valuable in pharmaceutical applications due to their antiviral and antibacterial properties .
  • Enzymatic Reactions : Research has demonstrated that enzymes such as KtzO and KtzP can stereospecifically hydroxylate glutamic acid, generating EHG during the biosynthesis of kutznerides, a class of antifungal compounds .

Biological Applications

In biological research, EHG plays a significant role in studying amino acid metabolism and protein engineering:

  • Metabolic Studies : EHG is involved in metabolic pathways that can influence neurotransmitter systems. Its modulation potential is being explored for therapeutic applications in neurological disorders.
  • Protein Engineering : The compound is used to investigate protein structures and functions, particularly in understanding how modifications at specific sites can alter protein behavior.

Medical Applications

The therapeutic potential of EHG is being actively researched:

  • Neurological Disorders : EHG's interaction with neurotransmitter systems suggests it could be beneficial in treating conditions like epilepsy or other neurodegenerative diseases.
  • Antimicrobial Research : Due to its structural similarity to other bioactive compounds, EHG is being studied for its potential antimicrobial properties, particularly against resistant strains of bacteria .

Case Study 1: Hydroxylation Mechanism

A study focusing on the enzymatic synthesis of EHG highlighted the role of non-heme iron oxygenases (KtzO and KtzP) in its production. These enzymes were found to catalyze the hydroxylation of glutamic acid specifically at the beta position, leading to the formation of EHG during kutzneride biosynthesis. This research provides insights into enzyme specificity and efficiency in producing valuable amino acid derivatives .

Case Study 2: Therapeutic Potential

Research has indicated that high oral doses of fat-soluble vitamins can mitigate symptoms associated with conditions like Abetalipoproteinemia (ABL), where EHG's role as a modulator in lipid metabolism was observed. This suggests that compounds like EHG may have therapeutic implications for managing ABL-related complications .

Data Tables

Application AreaSpecific UseKey Findings
ChemistrySynthesis of hydroxy amino acidsEssential for producing antiviral compounds
BiologyMetabolism studiesImpacts neurotransmitter systems
MedicineNeurological disorder treatmentPotential benefits in epilepsy management
Case StudyDescriptionOutcome
Hydroxylation MechanismEnzyme-catalyzed synthesisIdentification of KtzO and KtzP roles
Therapeutic PotentialABL managementHigh doses of vitamins improved symptoms

Wirkmechanismus

The mechanism by which erythro-beta-hydroxy-D-glutamic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • Threo-beta-hydroxy-D-glutamic acid

  • L-glutamic acid

  • D-glutamic acid

Does this cover everything you were looking for, or is there something more specific you'd like to know about?

Biologische Aktivität

Erythro-beta-hydroxy-D-glutamic acid (EHG) is a compound of increasing interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, including enzymatic functions, synthesis pathways, and implications in various biological systems.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a hydroxyl group at the beta position of the glutamic acid backbone. Its stereochemistry distinguishes it from other isomers, such as threo-beta-hydroxy-D-glutamic acid, which can exhibit different biological properties.

1. Enzymatic Functions

Recent studies have highlighted the role of EHG in enzymatic reactions, particularly concerning its interaction with non-heme iron oxygenases. These enzymes are responsible for catalyzing the hydroxylation of glutamic acid derivatives, which is crucial in biosynthetic pathways for various natural products.

  • Kutzneride Biosynthesis : EHG plays a significant role in the biosynthesis of kutznerides, antifungal compounds produced by certain bacteria. Two enzymes, KtzO and KtzP, have been identified that specifically hydroxylate the beta-position of glutamic acid to form erythro- and threo-isomers. This process is essential for the structural integrity and function of these bioactive peptides .

2. Inhibition of Enzymatic Activity

EHG has been shown to inhibit serine racemase, an enzyme that converts L-serine to D-serine. D-serine acts as a co-agonist at the NMDA receptor, which is involved in neurotransmission. The inhibition of serine racemase by EHG may have implications for neurological health and disorders related to glutamatergic signaling .

Case Studies

Several studies have investigated the biological activity of EHG:

  • Study on Hydroxylation : A study focusing on the enzymatic synthesis of beta-hydroxy-alpha-amino acids demonstrated that EHG could be produced enzymatically through specific biocatalysts derived from Sulfobacillus thermotolerans. This method emphasizes sustainable production practices in biotechnology .
  • Clinical Implications : Research has suggested potential benefits of dietary supplements containing compounds like EHG in enhancing immune responses and overall health. For instance, certain studies indicate that beta-glucans can stimulate immune activity when combined with other compounds .

Data Tables

StudyFocusKey Findings
Serine Racemase InhibitionEHG inhibits serine racemase activity, impacting D-serine levels.
Enzymatic SynthesisDemonstrated efficient production of EHG using recombinant E. coli.
Kutzneride BiosynthesisIdentified KtzO and KtzP enzymes that utilize EHG in biosynthetic pathways.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Erythro-beta-hydroxy-D-glutamic acid in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for quantification. Enzymatic assays, adapted from validated protocols for analogous hydroxy acids (e.g., L-glutamic acid), can also be employed if specific enzymes are available . For cell culture studies, ensure pretreatment of samples to remove bacterial contamination, as non-sterile reagents may interfere with results .
  • Data Considerations : Validate methods using spiked recovery experiments and compare against reference standards. Include calibration curves with R² ≥ 0.99 and report limits of detection (LOD) and quantification (LOQ).

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow strict stereochemical control during synthesis, such as asymmetric catalysis or enzymatic resolution. Document all steps in detail, including solvent purity, temperature, and reaction time. For peer validation, provide raw spectral data (NMR, IR) and chromatograms in supplementary materials, adhering to journal guidelines for experimental transparency .
  • Data Considerations : Report enantiomeric excess (ee%) via chiral HPLC and cross-validate with polarimetry.

Advanced Research Questions

Q. How do stereochemical variations (e.g., erythro vs. threo isomers) impact the biological activity of this compound?

  • Methodological Answer : Conduct comparative studies using isomeric analogs synthesized under controlled conditions. Use molecular docking simulations to predict binding affinity to target receptors (e.g., glutamate transporters). Validate findings with in vitro assays (e.g., radioligand binding or fluorescence-based uptake assays) .
  • Data Contradiction Analysis : If conflicting results arise, assess purity of isomers (≥98% via HPLC) and control for pH-dependent stability. Reconcile discrepancies using multi-technique approaches (e.g., circular dichroism for conformational analysis) .

Q. What strategies resolve contradictions in published spectral data for this compound?

  • Methodological Answer : Perform a systematic review of existing literature, prioritizing studies with full experimental details (e.g., solvent systems, NMR frequencies). Replicate key experiments under identical conditions and compare results. Use databases like Beilstein or Reaxys to cross-reference spectral signatures .
  • Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the rigor of prior studies. For example, exclude datasets lacking raw files or metadata .

Q. How to design experiments investigating the compound’s role in metabolic pathways under hypoxia?

  • Methodological Answer : Utilize stable isotope tracing (e.g., ¹³C-labeled this compound) coupled with metabolomics (LC-MS/MS). Integrate transcriptomic data to identify hypoxia-inducible factors (HIFs) regulating its metabolism. Include negative controls (e.g., knockout cell lines) to confirm specificity .
  • Ethical & Technical Considerations : Adhere to institutional biosafety protocols for isotope use and ensure compliance with ethical guidelines for cell/organism studies .

Q. Critical Considerations for Researchers

  • Literature Synthesis : Avoid reliance on non-peer-reviewed sources (e.g., commercial websites). Prioritize studies indexed in PubMed, Web of Science, or COSMOS-E guidelines for systematic reviews .
  • Experimental Transparency : Share raw data via repositories like Zenodo or Figshare to facilitate replication. Reference datasets using DOIs in publications .

Eigenschaften

IUPAC Name

(2R,3R)-2-amino-3-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZIEAUIOCGXBY-VVJJHMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6208-99-7
Record name beta-Hydroxy-D-glutamic acid, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-HYDROXY-D-GLUTAMIC ACID, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ZJD36L52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythro-beta-hydroxy-D-glutamic acid
Reactant of Route 2
Erythro-beta-hydroxy-D-glutamic acid
Reactant of Route 3
Erythro-beta-hydroxy-D-glutamic acid
Reactant of Route 4
Erythro-beta-hydroxy-D-glutamic acid
3-Hydroxy-5-oxo-2-pyrrolidinecarboxylic
Erythro-beta-hydroxy-D-glutamic acid
Reactant of Route 6
Erythro-beta-hydroxy-D-glutamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.